4-(Fluoro-18F)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Fluoro-18F)benzoic acid is an organic compound with the molecular formula C7H5FO2. It is a derivative of benzoic acid, where a fluorine atom is substituted at the para position of the benzene ring. This compound is a colorless solid and is used as a synthetic intermediate in various chemical processes .
Vorbereitungsmethoden
4-(Fluoro-18F)benzoic acid can be synthesized through several methods. One common method involves the Schiemann reaction, where 4-aminobenzoic acid is protected as the ethyl ester, diazotized, and then fluoride is introduced using tetrafluoroborate. The ester is then hydrolyzed to convert it back to the free acid . Another method involves the aerobic biotransformation of 4-fluorocinnamic acid to 4-fluorobenzoic acid . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Chemischer Reaktionen
4-(Fluoro-18F)benzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different fluorinated derivatives.
Reduction: Reduction reactions can convert it into fluorinated alcohols or hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-(Fluoro-18F)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a precursor in the synthesis of radiolabeled compounds for imaging studies.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of radiopharmaceuticals for positron emission tomography (PET) imaging.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-(Fluoro-18F)benzoic acid involves its interaction with specific molecular targets. In biological systems, it can be incorporated into radiolabeled compounds that target specific tissues or organs. The fluorine atom’s presence enhances the compound’s stability and bioavailability, making it useful for imaging and diagnostic purposes .
Vergleich Mit ähnlichen Verbindungen
4-(Fluoro-18F)benzoic acid can be compared with other fluorinated benzoic acids, such as:
2-Fluorobenzoic acid: The fluorine atom is at the ortho position.
3-Fluorobenzoic acid: The fluorine atom is at the meta position.
4-Chlorobenzoic acid: The fluorine atom is replaced with a chlorine atom at the para position.
4-Bromobenzoic acid: The fluorine atom is replaced with a bromine atom at the para position . The unique positioning of the fluorine atom in this compound gives it distinct chemical properties and reactivity, making it particularly useful in specific applications.
Eigenschaften
CAS-Nummer |
10011-97-9 |
---|---|
Molekularformel |
C7H5FO2 |
Molekulargewicht |
139.11 g/mol |
IUPAC-Name |
4-(18F)fluoranylbenzoic acid |
InChI |
InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i8-1 |
InChI-Schlüssel |
BBYDXOIZLAWGSL-COJKEBBMSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)O)[18F] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.